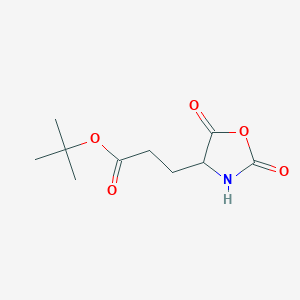
Tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate is a chemical compound with the molecular formula C10H15NO5 It is a derivative of oxazolidine and is characterized by the presence of a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate typically involves the reaction of tert-butyl acrylate with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazolidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler oxazolidine compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)butanoate: A similar compound with a butanoate group instead of a propanoate group.
Tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)acetate: A similar compound with an acetate group instead of a propanoate group.
Uniqueness
Tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the tert-butyl ester group and the oxazolidine ring makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H15NO5 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
tert-butyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-7(12)5-4-6-8(13)15-9(14)11-6/h6H,4-5H2,1-3H3,(H,11,14) |
Clave InChI |
HUCGXHMGDPFJQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)
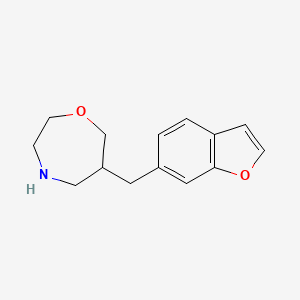
![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)
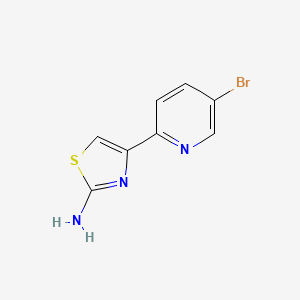
![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)
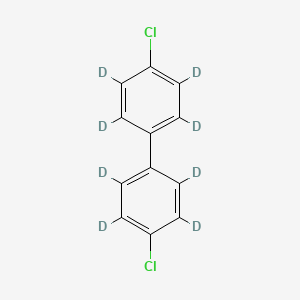
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
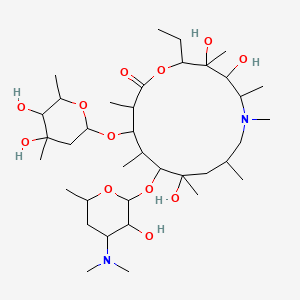
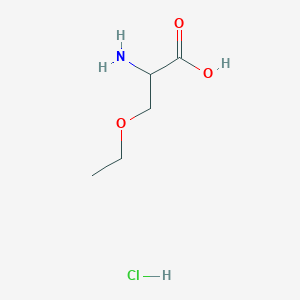
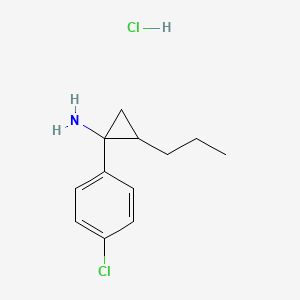
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)
